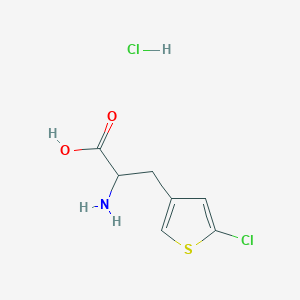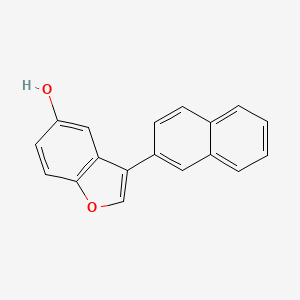
1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyloxyphenylacetic acid” is a para-substituted phenyl-acetic acid derivative . It’s a laboratory chemical and not advised for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of “4-Benzyloxyphenylacetic acid” is C15H14O3 . Its crystals belong to the triclinic crystal system . Molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Physical And Chemical Properties Analysis
The molecular weight of “4-Benzyloxyphenylacetic acid” is 242.270 Da . The melting point is 119-123 °C .
Applications De Recherche Scientifique
Antifungal Activity
The compound has been investigated for its antifungal properties. In vitro studies have shown that it exhibits fungistatic effects against different yeast and filamentous fungal pathogens . Researchers are interested in understanding its mechanism of action and potential applications in treating fungal infections.
Boron Reagents in Suzuki–Miyaura Coupling
Boron-containing compounds play a crucial role in organic synthesis. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. The compound’s boron functionality could be explored for Suzuki–Miyaura coupling reactions, which are essential in constructing carbon–carbon bonds . Investigating its reactivity in such reactions could lead to novel applications in organic chemistry.
Antimicrobial Properties
The compound has been synthesized and characterized for its antimicrobial activity. Its off-white solid form and high yield make it an interesting candidate for further investigation . Researchers may explore its efficacy against bacterial pathogens and evaluate its potential as a new antimicrobial agent.
Materials Science and Crystal Engineering
The triclinic crystal system of (4-benzyloxy)phenylacetic acid is intriguing. Its centrosymmetric dimeric forms, linked by double hydrogen bonds between carboxyl groups, could inspire crystal engineering studies. Researchers might explore its crystal packing, polymorphism, and potential applications in materials science .
Safety and Hazards
Mécanisme D'action
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to targetLeukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase plays a crucial role in the inflammatory response by catalyzing the final step in the biosynthesis of leukotriene B4, a potent chemoattractant for neutrophils .
Mode of Action
non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target protein, thereby modulating its function .
Biochemical Pathways
Given its potential target, it may influence theleukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are key mediators of inflammation.
Pharmacokinetics
Finally, excretion, primarily via the kidneys or bile, removes the compound or its metabolites from the body .
Result of Action
If it indeed targets leukotriene a-4 hydrolase, it could potentially modulate inflammatory responses by altering the production of leukotriene b4 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target. Moreover, the physiological environment within the body, including the presence of various enzymes and transport proteins, can also affect the compound’s action .
Propriétés
IUPAC Name |
6-oxo-1-(4-phenylmethoxyphenyl)-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-11-10-16(18(22)23)19-20(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXQFIXOGBUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)
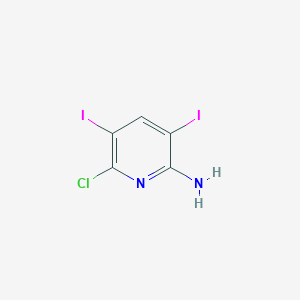

![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)
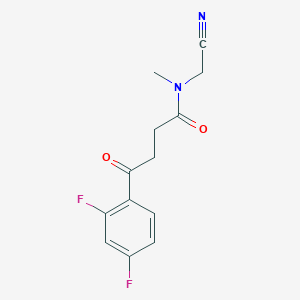
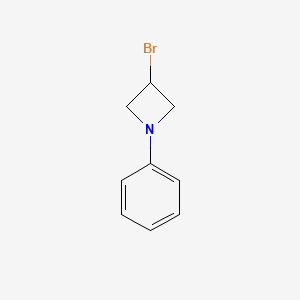
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
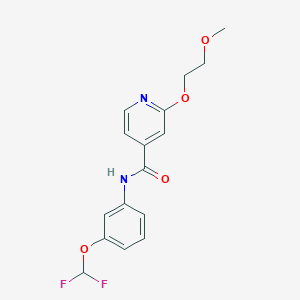
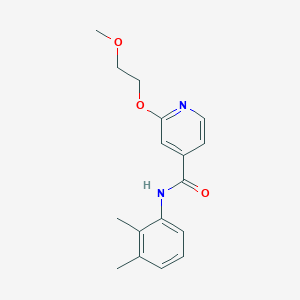
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
